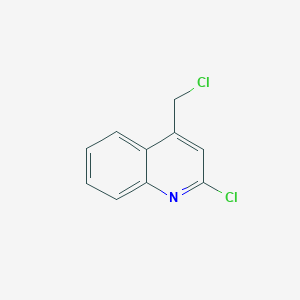
2-Chloro-4-(chloromethyl)quinoline
概要
説明
2-Chloro-4-(chloromethyl)quinoline is a quinoline derivative, characterized by the presence of chlorine atoms at the 2 and 4 positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Quinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Quinoline-based compounds have been reported to be involved in various biochemical pathways, including those related to the detection of metal ions .
Pharmacokinetics
The compound’s molecular weight (21208 g/mol) and chemical formula (C10H7Cl2N) suggest that it may have certain pharmacokinetic properties .
Result of Action
Quinoline-based compounds are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities .
Action Environment
The action of 2-Chloro-4-(chloromethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which quinoline compounds can participate, is known to be influenced by reaction conditions, such as temperature and the presence of a transition metal catalyst .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)quinoline typically involves the chlorination of 4-methylquinoline. One common method includes the reaction of 4-methylquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 2-Chloro-4-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-methylquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in 4-methylquinoline derivatives .
科学的研究の応用
2-Chloro-4-(chloromethyl)quinoline has a wide range of applications in scientific research:
類似化合物との比較
2-Chloro-4-(chloromethyl)quinoline can be compared with other quinoline derivatives:
2-Chloroquinoline: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-2-(chloromethyl)quinazoline: Contains a quinazoline ring instead of a quinoline ring, leading to different biological activities.
2-(Chloromethyl)quinoline: Lacks the chlorine atom at the 4 position, affecting its chemical properties and reactivity.
Uniqueness: The presence of chlorine atoms at both the 2 and 4 positions in this compound makes it a versatile intermediate for various chemical reactions and enhances its biological activity compared to other similar compounds .
特性
IUPAC Name |
2-chloro-4-(chloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYMUWBGDQIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177573.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)



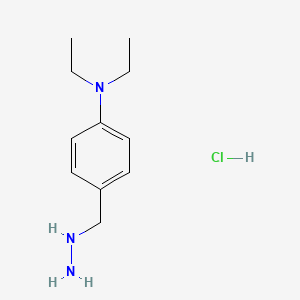
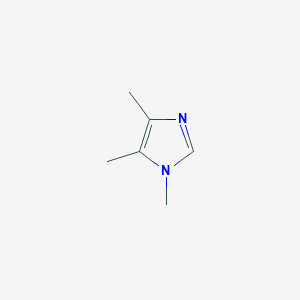
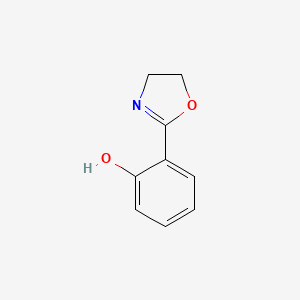
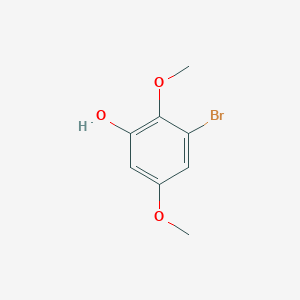


![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
